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Compound of Interest

Compound Name: N-(1H-Pyrazol-3-yl)acetimidamide

CAS No.: 51247-95-1

Cat. No.: B1627592

Get Quote

A Critical Intermediate in Fused Heterocycle
Synthesis[1]
Executive Summary
N-(1H-Pyrazol-3-yl)acetimidamide (CAS 51247-95-1) is a specialized amidine intermediate

primarily utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in

medicinal chemistry.[1] This molecule serves as the nucleophilic "head" that reacts with 1,3-

electrophiles (such as

-keto esters or

-keto nitriles) to form bicyclic systems found in anxiolytics (e.g., Zaleplon), kinase inhibitors,
and adenosine receptor antagonists.

Unlike simple amides, the acetimidamide functionality provides a unique 1,3-dinucleophilic

character (N-C-N) that is essential for regiospecific cyclocondensations. This guide details its

physicochemical properties, validated synthesis protocols, and its application as a gateway to

bioactive heterocycles.[2]
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Chemical Identity & Properties
The molecule exists in tautomeric equilibrium, with the amidine group capable of protonation to

form stable salts (commonly hydrochloride or hydrobromide).

Property Data

Chemical Name N-(1H-Pyrazol-3-yl)acetimidamide

CAS Number 51247-95-1

Molecular Formula

C

H

N

Molecular Weight 124.14 g/mol

SMILES CC(=N)Nc1c[nH]nc1

Physical State Solid (often hygroscopic as free base)

Solubility
Soluble in polar aprotic solvents (DMSO, DMF),

Methanol; Salts are water-soluble.

pKa (Predicted) ~11.5 (Amidine basicity)

Stability
Susceptible to hydrolysis in aqueous acid/base;

store under inert atmosphere or as salt.

Synthesis Methodologies
The synthesis of N-(1H-Pyrazol-3-yl)acetimidamide relies on the activation of the nitrile group

of acetonitrile or the imidate group of ethyl acetimidate, followed by nucleophilic attack by 3-

aminopyrazole.

Protocol A: The Pinner-Like Reaction (Direct Nitrile
Addition)
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This method is preferred for large-scale synthesis due to the availability of reagents, though it

requires anhydrous conditions to prevent hydrolysis of the intermediate imidate.

Reagents: 3-Aminopyrazole, Acetonitrile (Solvent/Reagent), Dry HCl gas or Acetyl

Chloride/MeOH.

Step-by-Step Protocol:

Preparation: Dissolve 3-aminopyrazole (1.0 eq) in anhydrous acetonitrile (10 vol).

Activation: Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation,

or add Acetyl Chloride (1.1 eq) dropwise (generating anhydrous HCl in situ).

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The nitrile

group of the solvent (acetonitrile) is activated by the acid, facilitating attack by the exocyclic

amine of the pyrazole.

Isolation: The product precipitates as the hydrochloride salt. Filter the solid under nitrogen.

Purification: Recrystallize from ethanol/ether.

Free Base Generation (Optional): Neutralize carefully with sodium methoxide in methanol if

the free base is required for the next step, though the salt is often used directly with a base

scavenger.

Protocol B: The Imidate Route (Milder Conditions)
Reagents: 3-Aminopyrazole, Ethyl acetimidate hydrochloride, Triethylamine (TEA).

Step-by-Step Protocol:

Suspend ethyl acetimidate hydrochloride (1.1 eq) in anhydrous ethanol.

Add 3-aminopyrazole (1.0 eq) and TEA (1.1 eq).

Stir at ambient temperature for 4–6 hours.

Evaporate solvent and purify via flash chromatography (DCM/MeOH) if necessary.
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Synthesis Workflow Diagram
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Caption: Synthetic pathway via Pinner-type reaction converting 3-aminopyrazole to the target

acetimidamide.

Applications in Drug Discovery: The Pyrazolo[1,5-
a]pyrimidine Gateway
The primary utility of N-(1H-Pyrazol-3-yl)acetimidamide is its role as a 1,3-binucleophile. It

reacts with 1,3-dielectrophiles to form fused bicyclic systems. This reaction is the cornerstone

of synthesizing drugs like Zaleplon (Sonata).

Mechanism of Cyclization
The reaction typically involves:

Condensation: The amidine nitrogen attacks the ketone/aldehyde carbonyl of the

electrophile.

Cyclization: The pyrazole ring nitrogen (N2) attacks the second electrophilic site

(ester/nitrile), closing the pyrimidine ring.

Aromatization: Loss of water or alcohol yields the fully aromatic system.

Key Reaction: Synthesis of Zaleplon Analogs
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Reactants: N-(1H-Pyrazol-3-yl)acetimidamide + 3-(Dimethylamino)-1-(3-cyanophenyl)prop-2-

en-1-one.

Protocol:

Combine the acetimidamide salt and the enaminone in glacial acetic acid.

Reflux for 2–4 hours.

The acetic acid serves as both solvent and catalyst.

Cool and pour into ice water to precipitate the pyrazolo[1,5-a]pyrimidine product.

Pathway Diagram
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Caption: The strategic role of the acetimidamide in constructing the pharmacologically active

pyrazolo[1,5-a]pyrimidine core.
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Biological Relevance & Pharmacophore Insights
While predominantly an intermediate, the N-(1H-Pyrazol-3-yl)acetimidamide motif itself

possesses biological relevance:

Arginine Mimetic: The acetimidamide group (

) mimics the guanidine group of arginine. It can interact with the S1 pocket of serine
proteases (e.g., Thrombin, Factor Xa), making it a potential fragment for protease inhibitor
design.

Kinase Hinge Binding: In the context of kinase inhibitors, the pyrazole nitrogen and the

amidine NH can serve as hydrogen bond donor/acceptor pairs to interact with the hinge

region of ATP-binding sites.

Tautomeric Versatility: The ability of the molecule to shift between tautomers allows it to

adapt to different binding pocket geometries, a feature exploited in fragment-based drug

discovery (FBDD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://ambeed.com/cas-filter-products/cas_initials/5/221.html
https://www.sciensage.info/index.php/JASR/article/download/1535/1303
https://pubchem.ncbi.nlm.nih.gov/compound/Trigonelline
https://pubchem.ncbi.nlm.nih.gov/compound/107561
https://pubchem.ncbi.nlm.nih.gov/compound/Piperidolate-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Piperidolate-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/43662243
https://pubchem.ncbi.nlm.nih.gov/compound/43662243
https://www.benchchem.com/product/b1627592/docs#technical-profile-n-1h-pyrazol-3-yl-acetimidamide
https://www.benchchem.com/product/b1627592/docs#technical-profile-n-1h-pyrazol-3-yl-acetimidamide
https://www.benchchem.com/product/b1627592/docs#technical-profile-n-1h-pyrazol-3-yl-acetimidamide
https://www.benchchem.com/product/b1627592/docs#technical-profile-n-1h-pyrazol-3-yl-acetimidamide
https://www.benchchem.com/product/b1627592?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627592?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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